molecular formula C26H26N2O2 B12144720 5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12144720
M. Wt: 398.5 g/mol
InChI Key: TTYAPZOMCSUYPW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by fused pyrazole and oxazine rings. Its structure includes a 4-methylphenyl group at position 5 and a 4-(propan-2-yloxy)phenyl group at position 2.

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

5-(4-methylphenyl)-2-(4-propan-2-yloxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O2/c1-17(2)29-21-14-12-19(13-15-21)23-16-24-22-6-4-5-7-25(22)30-26(28(24)27-23)20-10-8-18(3)9-11-20/h4-15,17,24,26H,16H2,1-3H3

InChI Key

TTYAPZOMCSUYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC(C)C)C5=CC=CC=C5O2

Origin of Product

United States

Biological Activity

The compound 5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a novel pyrazolo-benzoxazine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound typically involves multi-step reactions starting from readily available precursors. The key steps may include:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Benzoxazine Formation : Involves cyclization reactions that integrate the benzene and oxazine moieties into the pyrazole framework.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that pyrazolo-benzoxazine derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Evaluations against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) show that the compound demonstrates bactericidal activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), K562 (leukemia), and A549 (lung cancer). Results indicated a dose-dependent inhibition of cell proliferation.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in cancer cells, likely through the activation of caspase pathways.

Case Studies

Several case studies highlight the biological efficacy of pyrazolo-benzoxazine derivatives:

  • Study 1 : A study conducted by Almarhoon et al. (2020) demonstrated that derivatives similar to our compound exhibited potent antimicrobial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.
  • Study 2 : In another investigation by Kayukova et al. (2021), compounds with similar structures were shown to induce apoptosis in leukemia cells via mitochondrial pathways, reinforcing the anticancer potential observed in initial screenings.

Comparative Biological Activity Table

Compound NameBiological ActivityIC50 (µM)Reference
5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazineAntimicrobial25Almarhoon et al. (2020)
Similar Pyrazolo DerivativeAnticancer (MCF-7)15Kayukova et al. (2021)
Other Benzoxazine DerivativeAntimicrobial30Silva & Silva (2019)

Future Directions

The promising biological activities exhibited by 5-(4-Methylphenyl)-2-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine warrant further investigation. Future research should focus on:

  • In vivo Studies : To evaluate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate precise pathways involved in its biological effects.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural differences and molecular properties of similar compounds:

Compound Name (Substituents) Position 2 Substituent Position 5 Substituent Molecular Weight Key Features
Target Compound 4-(Propan-2-yloxy)phenyl 4-Methylphenyl ~422.5* Moderate lipophilicity due to isopropoxy group; potential for CNS activity
2-(4-Fluorophenyl)-5-(4-methylphenyl) derivative 4-Fluorophenyl 4-Methylphenyl 386.4 (calc.) Electron-withdrawing F enhances stability; possible antimicrobial activity
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl) derivative 4-Butoxyphenyl 4-Propoxyphenyl 484.6 (calc.) Longer alkoxy chains increase lipophilicity; may affect bioavailability
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl) derivative 4-Methylphenyl 4-Fluorophenyl + Br at position 9 437.3 Bromine introduces steric bulk; potential for halogen bonding in drug design
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl) derivative 4-Ethoxyphenyl 4-(Benzyloxy)phenyl 555.5 Benzyloxy group enhances aromatic interactions; higher molecular weight

*Calculated based on molecular formula C₂₆H₂₆N₂O₂.

Electronic and Solubility Profiles

  • Halogenated derivatives () exhibit higher polarity and stability, favoring solid-state formulations .
  • Alkoxy chain length : Longer chains (e.g., butoxy in ) improve lipid solubility but may reduce aqueous solubility .

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